2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzimidazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzimidazole-6-carboxylic acid” is a complex organic molecule with the molecular formula C17H10ClNO5 . It has an average mass of 343.718 Da and a monoisotopic mass of 343.024750 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzimidazole ring, a chromen ring, and a carboxylic acid group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not available in the search results.Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 688.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.11, indicating its relative hydrophobicity .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Research on binding interactions between various ligands and bases, such as the study conducted by Reichert et al. (2001), highlights the importance of benzimidazole derivatives in supramolecular chemistry. These compounds can form non-covalent complexes through hydrogen bonding, showcasing their potential as building blocks in the design of supramolecular structures Reichert et al., 2001.

Heterometallic Complexes

The synthesis and characterization of heterometallic complexes involving benzimidazole derivatives, as investigated by Xu et al. (2012), demonstrate the utility of these compounds in constructing frameworks with specific magnetic and structural properties. Such studies are foundational for developing materials with potential applications in catalysis, magnetic storage, and molecular electronics Xu et al., 2012.

Catalysis

Dai et al. (2017) explored the catalytic capabilities of Ru(II) complexes bearing benzimidazole ligands, demonstrating their effectiveness in the dehydrogenation of primary alcohols to carboxylic acids. Such research points to the potential of benzimidazole-based compounds in facilitating chemical transformations, which is crucial for pharmaceutical synthesis and industrial chemistry Dai et al., 2017.

Pharmaceutical Intermediates

Studies by Bao (2002, 2003) on benzimidazole-5,6-dicarboxylic acid, a related compound, outline its significance as an intermediate in the synthesis of pharmaceuticals and pesticides. This research underscores the broad utility of benzimidazole derivatives in drug development and agricultural chemistry, offering pathways to new therapeutic agents and pest control substances Bao, 2002; Bao, 2003.

Antimicrobial Agents

The development of benzimidazole derivatives as antimicrobial agents, such as the work by Kuarm et al. (2011), illustrates the potential of these compounds in addressing bacterial and fungal infections. Such research is critical for discovering new antibiotics and antifungals in the fight against resistant strains of microbes Kuarm et al., 2011.

Eigenschaften

IUPAC Name |

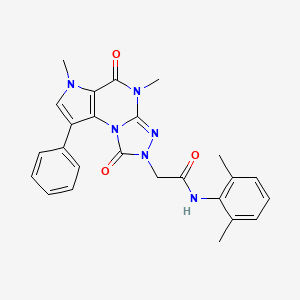

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3/c1-15-9-8-10-16(2)20(15)26-19(32)14-30-25(34)31-21-18(17-11-6-5-7-12-17)13-28(3)22(21)23(33)29(4)24(31)27-30/h5-13H,14H2,1-4H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJMFUBBBWDPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)